![molecular formula C13H10N2O2 B8693461 5-Hydroxy-6-phenyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-one CAS No. 122706-49-4](/img/structure/B8693461.png)
5-Hydroxy-6-phenyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-6-phenyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-one is a heterocyclic compound that contains both pyrrole and pyridine rings
Méthodes De Préparation
The synthesis of 5-Hydroxy-6-phenyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the preparation might involve the use of acyl (bromo)acetylenes and propargylamine, followed by intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide . Industrial production methods may vary, but they typically involve similar cyclization reactions with optimized conditions for higher yields and purity.
Analyse Des Réactions Chimiques
5-Hydroxy-6-phenyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include manganese triflate for oxidation and tert-butyl hydroperoxide as an oxidant . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups.
Applications De Recherche Scientifique
This compound has several scientific research applications. In medicinal chemistry, it serves as a scaffold for the development of biologically active molecules, including kinase inhibitors and antimicrobial agents . In organic synthesis, it is used as an intermediate for the preparation of more complex heterocyclic compounds. Additionally, its unique structure makes it a valuable tool for studying the mechanisms of various biochemical processes.
Mécanisme D'action
The mechanism of action of 5-Hydroxy-6-phenyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-one involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity and affecting cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
5-Hydroxy-6-phenyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-one can be compared with other similar compounds, such as 7H-Pyrrolo[3,4-b]pyridin-7-one, 5,6-dihydro-5-hydroxy-5,6-diphenyl- and 3-Bromo-6-Methyl-5,6-Dihydro-Pyrrolo[3,4-b]Pyridin-7-One . These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical properties and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct reactivity and functionality.
Propriétés
Numéro CAS |
122706-49-4 |
|---|---|
Formule moléculaire |
C13H10N2O2 |
Poids moléculaire |
226.23 g/mol |
Nom IUPAC |
5-hydroxy-6-phenyl-5H-pyrrolo[3,4-b]pyridin-7-one |
InChI |
InChI=1S/C13H10N2O2/c16-12-10-7-4-8-14-11(10)13(17)15(12)9-5-2-1-3-6-9/h1-8,12,16H |
Clé InChI |
CBLVQROEGOSBJR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C(C3=C(C2=O)N=CC=C3)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
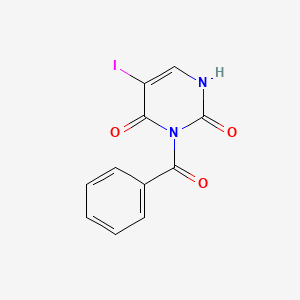
![2'-Fluoro-2-(methoxymethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8693389.png)
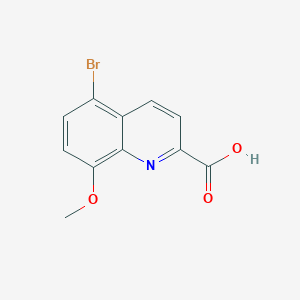
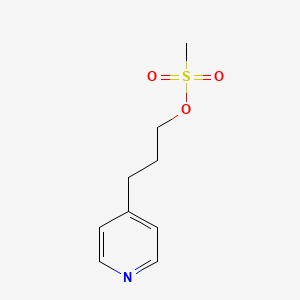
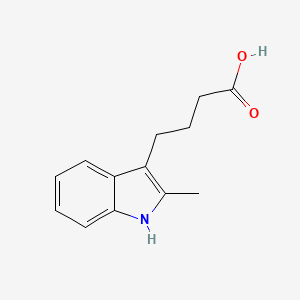

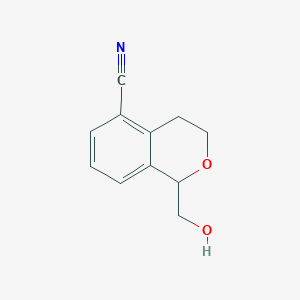

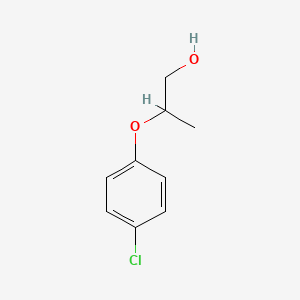
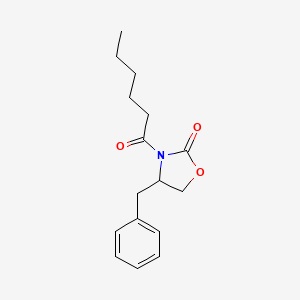
![7-Pyridin-4-yl-imidazo[1,2-a]pyridine](/img/structure/B8693467.png)
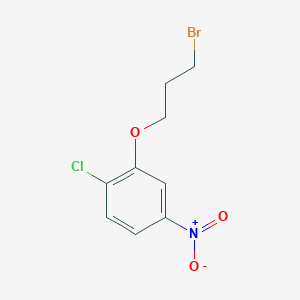
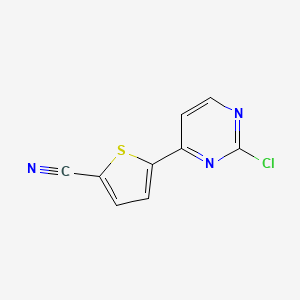
![1-(2-Bromoethyl)[1,3]oxazolo[5,4-b]pyridin-2(1H)-one](/img/structure/B8693481.png)
